Product packaging for N-(4-acetylphenyl)propanamide(Cat. No.:CAS No. 7470-51-1)

N-(4-acetylphenyl)propanamide

Cat. No.: B177842
CAS No.: 7470-51-1
M. Wt: 191.23 g/mol
InChI Key: MZWPYWAEYRHZBJ-UHFFFAOYSA-N
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Description

Historical Perspectives on Amide and Acetylphenyl Moieties in Chemical Research

The amide bond is one of the most fundamental and stable functional groups in organic chemistry and biochemistry. wikipedia.orgnewworldencyclopedia.org Its discovery and the understanding of its properties were pivotal to the development of peptide and protein chemistry. umich.eduresearchgate.net Amide linkages are the cornerstone of proteins, providing the stability required for their complex three-dimensional structures and functions. newworldencyclopedia.org The synthesis of amides has been a long-standing area of research, with numerous methods developed to form this robust bond efficiently. umich.eduresearchgate.net

The acetylphenyl group, specifically the 4-acetylphenyl moiety, is a common feature in many organic molecules. Its presence often imparts specific electronic and steric properties that can influence a molecule's reactivity and its interactions with biological systems. Historically, compounds containing the acetylphenyl group have been explored for a wide range of applications, including as intermediates in the synthesis of pharmaceuticals and other functional materials.

Significance of N-(4-acetylphenyl)propanamide as a Chemical Scaffold

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as a valuable scaffold due to the reactivity of its functional groups. The amide portion can participate in hydrogen bonding, a key interaction in biological systems. ontosight.ai The acetyl group's ketone can be a site for various chemical modifications, and the phenyl ring can be further substituted.

This versatility allows researchers to systematically modify the structure of this compound to explore structure-activity relationships (SAR). For instance, derivatives of similar propanamide scaffolds are being investigated for their potential as selective androgen receptor degraders (SARDs) in cancer research. nih.gov The core structure provides a platform for synthesizing new molecules with potentially enhanced or novel properties.

Overview of Research Trajectories for this compound and its Structural Analogs

For example, the synthesis of aryl propionamide (B166681) scaffolds containing different substituents is an active area of investigation. mdpi.com By introducing various chemical groups, researchers aim to fine-tune the electronic and steric profile of the molecule, which can in turn influence its biological activity. Studies on related structures, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, have explored their potential as enzyme inhibitors. nih.gov This line of research highlights the importance of the acetylphenylamide core in designing molecules that can interact with specific biological targets. nih.gov

Chemical and Physical Properties

PropertyValue
Chemical Formula C11H13NO2
IUPAC Name This compound
Molecular Weight 191.23 g/mol
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectroscopic Data

SpectroscopyData
¹H NMR Data not available in searched sources
¹³C NMR Data not available in searched sources
IR Spectroscopy Data not available in searched sources
Mass Spectrometry Data not available in searched sources

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B177842 N-(4-acetylphenyl)propanamide CAS No. 7470-51-1

Properties

IUPAC Name

N-(4-acetylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWPYWAEYRHZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323562
Record name N-(4-acetylphenyl)propanamide
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7470-51-1
Record name N-(4-Acetylphenyl)propanamide
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Record name N-(4-Acetylphenyl)propanamide
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Record name 7470-51-1
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Record name N-(4-acetylphenyl)propanamide
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Synthetic Methodologies for N 4 Acetylphenyl Propanamide and Its Derivatives

Established Synthetic Pathways for the Core N-(4-acetylphenyl)propanamide Structure

The fundamental structure of this compound is typically assembled through well-established amidation reactions, which involve the coupling of a carboxylic acid or its activated derivative with an amine. The choice of precursors and the specific coupling strategy are crucial for achieving high yields and purity.

Amidation Reactions and Coupling Strategies

The primary method for synthesizing this compound involves the formation of an amide bond between 4-aminoacetophenone and propanoic acid or its derivatives. A common approach is the acylation of 4-aminoacetophenone with propanoyl chloride or propanoic anhydride (B1165640).

Alternatively, modern coupling agents are frequently employed to facilitate the direct amidation of propanoic acid with 4-aminoacetophenone. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. smolecule.com The use of boronic acid catalysts, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid (MIBA), has also been reported for direct amidation at room temperature. organic-chemistry.org

Precursor Synthesis and Functional Group Transformations

The synthesis of the core structure is dependent on the availability and preparation of its key precursors: 4-aminoacetophenone and a propanoylating agent.

4-Aminoacetophenone: This precursor is commercially available but can also be synthesized through various methods. One common laboratory-scale synthesis involves the Friedel-Crafts acylation of acetanilide (B955) followed by the hydrolysis of the acetamido group to the amine. Another route involves the nitration of acetophenone (B1666503) followed by the reduction of the nitro group.

Propanoylating Agents: Propanoyl chloride and propanoic anhydride are standard reagents for introducing the propanoyl group. Propanoyl chloride is typically prepared by reacting propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Propanoic anhydride can be synthesized by dehydrating propanoic acid.

A notable synthetic route to a derivative, N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide, involves a Smiles rearrangement. google.com This process starts with the reaction of p-hydroxyacetophenone and 2-halogen-2-methyl propanamide to form 2-(4-acetyl phenoxy)-2-methyl propanamide, which then undergoes rearrangement under alkaline conditions. google.com

Novel Synthetic Approaches and Reaction Condition Optimization

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and selective methods for the synthesis of this compound and its derivatives.

Catalytic Systems and Green Chemistry Considerations

The development of novel catalytic systems is a key area of research. For instance, catalyst-free sonosynthesis has been explored for the preparation of highly substituted propanamide derivatives in water, aligning with the principles of green chemistry. nih.govresearchgate.net This method utilizes ultrasonic irradiation, offering a rapid and energy-efficient alternative to conventional heating and stirring, while using water as a benign solvent. nih.gov The use of recyclable catalysts and solvent-free reaction conditions are also being investigated to minimize environmental impact. The direct amidation of carboxylic acids using ammonia-borane as a precatalyst offers high functional group tolerance and allows for chromatography-free purification. organic-chemistry.org

Stereoselective Synthesis of Chiral Propanamide Derivatives

The synthesis of chiral propanamide derivatives, where the propanamide moiety contains a stereocenter, is of significant interest, particularly for pharmaceutical applications. Asymmetric synthesis strategies are employed to control the stereochemistry of the final product. This can involve the use of chiral auxiliaries, chiral catalysts, or stereoselective enzymatic reactions. For example, chiral sulfinyl compounds can serve as versatile auxiliaries, ligands, and catalysts in asymmetric synthesis. nih.gov The stereoselective synthesis of chiral β-hydroxy sulfones has been achieved through a chemoenzymatic cascade approach, utilizing alcohol dehydrogenases for the highly selective carbonyl reduction. researchgate.net Research has also demonstrated the stereoselective synthesis of various chiral derivatives, such as those derived from steviol, where reactions are controlled to produce specific isomers. mdpi.com

Synthesis of this compound Structural Analogs and Derivatives

A wide array of structural analogs and derivatives of this compound have been synthesized to explore their structure-activity relationships. These modifications often involve introducing different substituents on the phenyl ring or altering the propanamide side chain.

For instance, the synthesis of N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide involves a multi-step process that includes the formation of a furan (B31954) derivative, acetylation of 4-aminophenol, and a final amidation reaction. smolecule.com Similarly, N-(4-acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide is synthesized by coupling 4-acetylphenylamine with a thioether-containing propanamide precursor. Other examples include the synthesis of N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide and N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, which involve the construction of complex heterocyclic moieties. evitachem.comevitachem.com

The following table provides examples of synthesized structural analogs of this compound.

Compound NameMolecular FormulaKey Synthetic FeatureReference
N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamideC₁₃H₁₆ClNO₂Chlorination of a propanoyl precursor vulcanchem.com
N-(4-acetylphenyl)-2-bromopropanamideC₁₁H₁₂BrNO₂Bromination of the propanamide side chain matrixscientific.com
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamideC₁₃H₁₄N₄O₂Addition of a triazole ring nih.gov
N-(4-acetylphenyl)-2-{[1,1'-biphenyl]-4-yloxy}propanamideC₂₃H₂₁NO₃Incorporation of a biphenyl (B1667301) ether moiety molport.com
N-((4-acetylphenyl)carbamothioyl)pivalamideC₁₄H₁₈N₂O₂SFormation of a thiourea (B124793) linkage nih.gov
N-[2-(4-acetylanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]propanamideC₁₄H₁₅N₃O₃SHantzsch cyclization to form a thiazole (B1198619) ring nih.gov
N-(4-acetylphenyl)-9H-xanthene-9-carboxamideC₂₂H₁₇NO₃Amidation with a xanthene carboxylic acid evitachem.com

Modification of the Phenyl Ring Substituents

Modifications to the phenyl ring of this compound are typically aimed at introducing different functional groups to alter the electronic and steric properties of the molecule. These changes can influence the compound's reactivity and potential applications.

One common approach involves the reaction of a substituted aniline (B41778) with a propanoyl derivative. For instance, derivatives with different substituents on the phenyl ring can be synthesized by starting with the corresponding substituted 4-aminoacetophenone.

Another strategy involves the direct modification of the acetyl group on the phenyl ring. The carbonyl group of the acetyl moiety is reactive and can undergo various transformations. For example, it can be reduced to an alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com This hydroxyl group can then be further functionalized.

A key reaction for modifying the phenyl ring is the Suzuki coupling, a palladium-catalyzed cross-coupling reaction. This method allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or vinyl substituents. For example, novel 2,5-dimethyl-4-substituted biphenyl-1,3-oxazole derivatives have been synthesized using the Suzuki reaction.

Diversification of the Propanamide Chain

The propanamide chain of this compound offers another site for structural diversification. Modifications to this chain can significantly impact the molecule's conformation and properties.

One method for diversification is to vary the acylating agent used in the synthesis. Instead of propanoyl chloride or propanoic anhydride, other acyl halides or anhydrides can be used to introduce different alkyl or aryl groups onto the amide nitrogen.

Another approach involves reactions at the α- or β-positions of the propanamide chain. For example, halogenation of the propanamide chain, such as the introduction of a chlorine atom, can create a reactive handle for further nucleophilic substitution reactions. chemscene.com This allows for the attachment of various functional groups.

Furthermore, the amide bond itself can be the focus of modification. While amides are generally stable, they can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. smolecule.com This reaction can be used to cleave the propanamide chain or to prepare precursors for the synthesis of more complex derivatives.

Derivative Name Modification Site Synthetic Method Reference
N-(4-acetylphenyl)-3-chloropropanamidePropanamide ChainHalogenation chemscene.com
N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamidePropanamide ChainHalogenation vulcanchem.com
N-(4-acetylphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamidePropanamide ChainFluorination smolecule.com
N-(4-acetylphenyl)-2-[(4-aminophenyl)thio]-propanamidePropanamide ChainThiolation scbt.com

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound is a significant area of research, as it can lead to compounds with diverse biological activities. researchgate.net Heterocyclic moieties can be introduced at various positions, either on the phenyl ring or as part of the propanamide chain.

A common strategy is to use a heterocyclic compound as a building block in the initial synthesis. For example, a furan ring can be incorporated by reacting 4-aminoacetophenone with a furan-containing carboxylic acid or its derivative. smolecule.com This results in a derivative where the furan moiety is part of the propanamide side chain.

Another approach involves the construction of a heterocyclic ring onto the this compound scaffold. For instance, oxazole (B20620) rings can be formed by condensing this compound derivatives with appropriate reagents under reflux conditions. wisdomlib.org In one study, novel oxazole-containing amide analogs were synthesized by reacting N-(4-acetylphenyl)-2-(10-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanamide with various aromatic urea (B33335) derivatives in the presence of a halogen catalyst. wisdomlib.org

Thiazole rings, another important heterocyclic moiety, can also be incorporated. mdpi.com For instance, the synthesis of thiazole-containing derivatives can be achieved by reacting 4-aminoacetophenone with acetyl chloride to form an intermediate that is subsequently used to construct the target thiazole-containing compounds. mdpi.com

The incorporation of piperazine (B1678402), a six-membered heterocycle containing two nitrogen atoms, is another synthetic route. For example, N-(4-acetylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide is synthesized by reacting N-(4-acetylphenyl) isocyanate with 1-[(4-methylphenyl)methyl]piperazine. evitachem.com

Derivative Name Heterocyclic Moiety Synthetic Method Reference
N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamideFuranAmidation with a furan derivative smolecule.com
N-(4-acetylphenyl)-2-(10-oxo-10,11-dihydrodibenzo[b,f]thiepin-2-yl)propanamideDibenzo[b,f]thiepineAcylation with a dibenzo[b,f]thiepine derivative wisdomlib.org
N-(4-acetylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamidePiperazineReaction with a piperazine derivative evitachem.com
N-(4-acetylphenyl) acetamideThiazole precursorAcetylation of 4-aminoacetophenone mdpi.com

Advanced Spectroscopic and Structural Characterization of N 4 Acetylphenyl Propanamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-(4-acetylphenyl)propanamide in solution. By analyzing the chemical shifts, multiplicities, and integrals of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and type of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the propanamide group, the acetyl group, and the aromatic ring. In a typical deuterated solvent like CDCl₃, the amide proton (N-H) appears as a broad singlet. The aromatic protons on the para-substituted phenyl ring typically appear as two distinct doublets. The ethyl group of the propanamide moiety presents as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. The methyl protons of the acetyl group appear as a sharp singlet. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, distinct peaks are observed for the carbonyl carbons of the amide and ketone groups, the various carbons of the phenyl ring, and the aliphatic carbons of the propanamide side chain. docbrown.info The chemical shifts are influenced by the electronegativity of nearby atoms; for instance, the carbonyl carbons are significantly downfield due to the attached oxygen atoms. docbrown.infoudel.edu The carbon environments in propanamide itself show a decreasing chemical shift as the carbon atom gets further from the electronegative oxygen and nitrogen atoms. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following table is a representative compilation based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Atom Type Group Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
AmideN-H~8.0-8.5Singlet (broad)N/A
AromaticAr-H (ortho to NH)~7.6Doublet~119-121
AromaticAr-H (ortho to C=O)~7.9Doublet~129-131
AromaticAr-C (C-NH)N/AN/A~142-144
AromaticAr-C (C-C=O)N/AN/A~132-134
Amide Carbonyl-C(=O)NH-N/AN/A~172-174
Propanamide-CH₂-~2.4Quartet~29-31
Propanamide-CH₃~1.2Triplet~9-11
Ketone Carbonyl-C(=O)CH₃N/AN/A~196-198
Acetyl-CH₃~2.5Singlet~25-27

2D NMR Techniques: Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy) can be used to confirm assignments. An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively linking the signals seen in the ¹H and ¹³C spectra. hmdb.ca A COSY spectrum identifies protons that are coupled to each other, for example, confirming the relationship between the methylene and methyl protons of the propanamide's ethyl group. uzh.ch

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption (FT-IR) or scattering (Raman) of infrared radiation. researchgate.netresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands.

N-H Stretching: A distinct band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. docbrown.infospecac.com Hydrogen bonding can cause this peak to broaden. docbrown.info

C=O Stretching: Two strong absorption bands are expected for the carbonyl groups. The amide C=O stretch typically appears around 1650-1690 cm⁻¹. docbrown.infospecac.com The ketone C=O stretch is found at a slightly different frequency, often in the same region.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and acetyl groups appear just below 3000 cm⁻¹.

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ contains a complex pattern of bending vibrations and other stretches that are unique to the molecule, serving as a "fingerprint" for identification. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. europeanpharmaceuticalreview.com

The symmetric stretching of the aromatic ring often produces a strong signal in the Raman spectrum.

While the C=O stretch is visible, it may be weaker than in the FT-IR spectrum.

Raman is useful for analyzing solid samples and can provide information about the crystalline lattice and polymorphism. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical FT-IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
N-H StretchAmide3300-3500 (Medium-Strong, Broad)3300-3500 (Weak)
C=O StretchAmide I Band1650-1690 (Strong)1650-1690 (Medium)
C=O StretchKetone~1675 (Strong)~1675 (Medium)
N-H BendAmide II Band1510-1570 (Medium)Weak
C=C StretchAromatic Ring1450-1600 (Multiple Medium Bands)1450-1600 (Strong)
C-H StretchAromatic (sp²)3000-3100 (Medium)3000-3100 (Strong)
C-H StretchAliphatic (sp³)2850-2970 (Medium)2850-2970 (Strong)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by ionizing it and measuring the mass-to-charge (m/z) ratio of the resulting ions. The molecular formula of this compound is C₁₁H₁₃NO₂, giving it a molecular weight of approximately 191.23 g/mol . molport.com

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 191. The molecule then undergoes fragmentation, breaking at its weakest bonds to form smaller, stable charged fragments. The fragmentation pattern is predictable and serves as a structural fingerprint. Common fragmentation pathways for this compound would likely include:

Alpha-cleavage adjacent to the carbonyl groups.

McLafferty rearrangement , if sterically possible.

Cleavage of the amide C-N bond.

Key expected fragments for this compound are presented in the table below. The most stable fragment often produces the most intense signal, known as the base peak. docbrown.info For propanamide itself, the base peak is the m/z 44 ion, [O=C-NH₂]⁺. docbrown.info

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Formula of Fragment Notes
191Molecular Ion[C₁₁H₁₃NO₂]⁺The intact ionized molecule.
176[M - CH₃]⁺[C₁₀H₁₀NO₂]⁺Loss of a methyl radical from the acetyl group.
149[M - C₂H₄O]⁺[C₉H₉NO]⁺Loss of ketene (B1206846) from the acetyl group.
134[H₂NC₆H₄CO]⁺[C₇H₆NO]⁺Cleavage of the amide bond with charge retention on the aromatic portion.
120[CH₃COC₆H₄NH]⁺[C₈H₈NO]⁺Cleavage of the bond between the amide carbonyl and the ethyl group.
57[CH₃CH₂CO]⁺[C₃H₅O]⁺Propanoyl cation from cleavage of the amide C-N bond.
43[CH₃CO]⁺[C₂H₃O]⁺Acetyl cation, a very common fragment.

Single Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions

The data from SCXRD reveals how individual molecules of this compound pack together to form a crystal. This packing is governed by a network of non-covalent intermolecular interactions. In closely related structures, molecules are often observed to arrange in a linear or zig-zag fashion. researchgate.net For instance, in the crystal structure of (4-acetylphenyl)amino 2,2-dimethylpropanoate, molecules are connected to form chains, and these chains arrange into layers. researchgate.net The study of these ordered arrangements falls under the domain of supramolecular chemistry and crystal engineering. ibb.waw.plrsc.org

The stability of the crystal lattice is highly dependent on a network of intermolecular forces. mdpi.com

Hydrogen Bonding: The most significant interaction in the crystal structure of this compound and its analogs is expected to be the hydrogen bond between the amide N-H group (donor) and a carbonyl oxygen atom (acceptor) of a neighboring molecule. This N-H···O=C interaction is strong and directional, often leading to the formation of one-dimensional chains or tapes as a primary supramolecular motif. researchgate.net In one analog, the distance for this key N-H···O hydrogen bond was found to be 2.08 Å. researchgate.net

Interactive Data Table: Representative Hydrogen Bond Geometries in an Analog Structure Data based on (4-acetylphenyl)amino 2,2-dimethylpropanoate. researchgate.net

Donor (D) – H ··· Acceptor (A) Interaction Type H···A Distance (Å) D···A Distance (Å) D–H···A Angle (°) Symmetry Motif
N-H ··· O=C (amide)Intermolecular2.082.93164.0C¹₁(8) chain
C(Ar)-H ··· O=C (ketone)Intramolecular2.362.76105.0S(6) ring

Computational and Theoretical Investigations of N 4 Acetylphenyl Propanamide and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comsemanticscholar.org It is widely employed to predict molecular properties such as electronic structure, reactivity, and vibrational spectra. researchgate.netiaea.orgscirp.org For N-(4-acetylphenyl)propanamide and its derivatives, DFT calculations offer a deep understanding of their electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and the lowest energy electronic excitation possible. mdpi.comossila.com A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and a greater ease of electronic transitions. mdpi.comnih.gov

In the context of this compound derivatives, a smaller HOMO/LUMO energy gap is associated with increased reactivity. nih.gov DFT calculations have been used to determine these energy values and predict the reactivity of such compounds. For instance, a study on a related derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, revealed a small HOMO/LUMO energy gap, which corresponds to the molecule's reactive nature. nih.gov The introduction of different substituent groups can tune the electronic properties and thus the HOMO-LUMO gap. rsc.org For example, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a narrowing of the energy gap and enhanced reactivity. rsc.org

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Derivative of this compound

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.5
Energy Gap (ΔE)5.0

Note: The values presented are illustrative and based on typical DFT calculations for similar organic molecules. Actual values for this compound would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netwolfram.com The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue represents positive potential (electron-poor, susceptible to nucleophilic attack), and green denotes neutral potential. wolfram.com

For derivatives of this compound, MEP analysis can identify the most reactive sites. researchgate.net In a study of N-((4-acetylphenyl)carbamothioyl)pivalamide, the MEP map revealed that the oxygen atoms of the acetyl and pivaloyl groups are electron-rich (negative potential), making them potential sites for electrophilic attack, while the nitrogen atoms are electron-donating. nih.gov Such analyses are crucial for understanding intermolecular interactions, including hydrogen bonding, which play a significant role in the molecule's biological activity and crystal packing. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of chemical bonding and charge distribution within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de This analysis is particularly useful for understanding charge delocalization arising from hyperconjugative interactions, which contribute to molecular stability. researchgate.netwisc.edu

NBO analysis can quantify the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.dewisc.edu The energetic importance of these interactions is estimated using second-order perturbation theory. wisc.edu For derivatives of this compound, NBO analysis can elucidate the stability conferred by interactions such as the delocalization of lone pair electrons on oxygen and nitrogen atoms into adjacent antibonding orbitals. researchgate.net This charge delocalization is a key factor influencing the molecule's geometry, electronic properties, and reactivity. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational landscape of a molecule and its stability. nih.govplos.org This method is particularly valuable for flexible molecules that can adopt multiple conformations. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor). nih.govijpras.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. ijpras.com

Molecular docking studies can predict how this compound and its derivatives bind to the active site of a target protein. researchgate.net The process involves generating a large number of possible binding poses and then using a scoring function to estimate the binding affinity for each pose. nih.gov The binding affinity is often expressed as a negative value in kcal/mol, with more negative values indicating stronger binding. nih.gov

Docking studies on derivatives of this compound have been conducted to evaluate their potential as enzyme inhibitors. For example, N-((4-acetylphenyl)carbamothioyl)pivalamide was docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing strong interactions with binding energies of -7.5 and -7.6 kcal/mol, respectively. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site, which are crucial for binding. researchgate.net This information is invaluable for the rational design of more potent and selective inhibitors. nih.gov

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is crucial for understanding the molecular basis of a drug's mechanism of action and for identifying the key amino acid residues within the binding pocket that are essential for the interaction.

While specific molecular docking studies detailing the binding of this compound itself are not extensively available in the public domain, research on its derivatives provides valuable insights into potential interactions. For instance, molecular docking studies on N-((4-acetylphenyl)carbamothioyl)pivalamide, a derivative of this compound, have shown strong interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with binding energies of -7.5 and -7.6 kcal/mol, respectively. researchgate.netnih.govresearchgate.netfrontiersin.org These findings suggest that this class of compounds has the potential to act as inhibitors of these enzymes, which are relevant targets in neurodegenerative diseases. nih.gov Although the specific interacting amino acid residues were not detailed in this particular study, the binding energy values indicate a high affinity. nih.govresearchgate.net

In a study on novel quinoxaline-3-propanamides, which share structural similarities with this compound, docking studies against vascular endothelial growth factor receptor-2 (VEGFR-2) were performed. researchgate.netnih.govnih.govresearchgate.netrsc.org VEGFR-2 is a key target in cancer therapy due to its role in angiogenesis. researchgate.netnih.govnih.govacs.org The docking analysis of a particularly potent compound from this series revealed significant binding to essential amino acids in the active site of VEGFR-2. researchgate.netnih.govnih.govresearchgate.net

Further illustrating the utility of these computational methods, a study on 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives identified several key amino acid residues involved in binding to a target protein (PDB ID: 6TS4). The interactions included hydrogen bonds and van der Waals forces with residues such as ALA97, LYS192, ALA195, ASP194, and GLY193. d-nb.info While these are not direct derivatives of this compound, the data exemplifies the level of detail that can be obtained from molecular docking studies.

A summary of interacting residues for related compounds is presented in the table below.

Derivative ClassTarget ProteinKey Interacting Amino Acid Residues
N-((4-acetylphenyl)carbamothioyl)pivalamideAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Not specified, but strong binding energies reported.
Quinoxaline-3-propanamidesVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Not explicitly listed, but noted as "essential amino acids in the active site".
4-(Thien-2-yl)-3-aminopyridine-2(1H)-onesProtein (PDB ID: 6TS4)ALA97, LYS192, ALA195, ASP194, GLY193, ASP189, CYS219, GLY216, TRP215, SER214, CYS191, THR213, ALA190

In Silico Prediction of Theoretical ADMET Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. nih.gov In silico tools provide a rapid assessment of the drug-likeness and potential liabilities of a compound, helping to prioritize candidates for further development. nih.gov Various online servers and software, such as SwissADME, pkCSM, and BioTransformer, are utilized for these predictions. nih.govmdpi.comfrontiersin.org

Prediction of Absorption and Distribution Parameters

The absorption and distribution of a drug are largely governed by its physicochemical properties, such as lipophilicity (log P), water solubility, and molecular size. In silico studies on derivatives of this compound and related structures consistently evaluate these parameters. For example, studies on quinoxaline-3-propanamide derivatives have shown that these compounds generally exhibit favorable ADME profiles, including good predicted oral bioavailability. rsc.org The pharmacokinetic properties of some of these derivatives were found to be superior to existing drugs like sunitinib, as they were not predicted to be substrates of P-glycoprotein (P-gp), which can efflux drugs from cells and limit their efficacy. researchgate.netnih.govresearchgate.netrsc.org

A hypothetical ADMET profile for this compound based on typical parameters evaluated for similar molecules is presented below.

PropertyPredicted Value/ClassificationImplication
Absorption
Gastrointestinal (GI) AbsorptionHighGood potential for oral administration.
P-glycoprotein (P-gp) SubstrateNoReduced likelihood of cellular efflux, potentially leading to higher intracellular concentrations.
Distribution
Blood-Brain Barrier (BBB) PermeationLowLikely to have limited effects on the central nervous system.
CNS PermeabilityLowReduced potential for CNS side effects.

Theoretical Metabolism and Excretion Pathway Prediction

Understanding the metabolic fate of a compound is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. Web servers like BioTransformer 3.0 are designed to predict the metabolic transformations of small molecules. nih.gov These tools can simulate Phase I metabolism, which often involves oxidation, reduction, and hydrolysis reactions primarily catalyzed by cytochrome P450 (CYP) enzymes, and Phase II metabolism, which involves conjugation reactions such as glucuronidation and sulfation to increase water solubility and facilitate excretion. nih.govmdpi.com

In Silico Assessment of Potential Biological Pathways and Interactions

In silico methods are instrumental in identifying potential biological targets and pathways for a given compound. As mentioned previously, molecular docking studies have implicated derivatives of this compound in the inhibition of enzymes like AChE, BChE, and VEGFR-2. researchgate.netnih.govresearchgate.netfrontiersin.org These findings suggest that this class of compounds could be explored for their potential in treating neurodegenerative diseases and cancer. nih.govacs.org

Studies on quinoxaline-3-propanamide derivatives have not only shown potential for VEGFR-2 inhibition but have also demonstrated through in silico analysis that these compounds may induce apoptosis. researchgate.netnih.govnih.gov The docking results, combined with in vitro assays, have supported the proposed mechanism of action, which involves the modulation of key proteins in cell survival and death pathways. researchgate.netnih.govnih.gov

The table below summarizes the potential biological targets and pathways for derivatives of this compound based on computational studies.

Derivative ClassPotential Biological Target/PathwayTherapeutic Area Implication
N-((4-acetylphenyl)carbamothioyl)pivalamideAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative Diseases (e.g., Alzheimer's disease)
Quinoxaline-3-propanamidesVascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Apoptosis PathwaysCancer

Structure Activity Relationship Sar Studies for N 4 Acetylphenyl Propanamide Derivatives

Identification of Pharmacophores and Key Structural Features

The amide functional group is crucial, playing a significant role in drug design and discovery by forming hydrogen bonds with biological targets. nih.gov The propanamide linker connects the acetylphenyl head to various terminal groups, and its length and flexibility are important for orienting the molecule correctly within a binding site.

Extensive research has shown that attaching different heterocyclic systems to the propanamide backbone can lead to a variety of biological activities. For instance, derivatives incorporating a thiazole (B1198619) ring have demonstrated significant antiproliferative activity. mdpi.com The thiazole moiety itself is a versatile pharmacophore known to contribute to various biological actions. mdpi.com Similarly, the incorporation of a furan (B31954) ring has been associated with anti-inflammatory and anticancer properties. smolecule.com Other studies have successfully used pyrimidine-2,4-diamine and quinoxaline (B1680401) structures as the terminal group to create potent inhibitors of enzymes like cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), respectively. nih.govnih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of N-(4-acetylphenyl)propanamide derivatives is highly sensitive to modifications of the substituents on the aromatic rings. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Positional Isomerism Effects

The position of substituents on the phenyl rings can significantly impact biological activity. SAR studies on related scaffolds, such as N²,N⁴-disubstituted pyrimidine-2,4-diamines, have shown that introducing substituents at different positions of a benzene (B151609) ring can provide crucial information for optimizing a lead compound. nih.gov For example, in a series of quinoxaline-3-propanamides, the placement of substituents on the terminal aniline (B41778) ring was critical. Derivatives with substitution at the para-position (4-position) of the aniline ring, such as those bearing hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, showed potent cytotoxicity against cancer cell lines. nih.gov This highlights that specific positional isomers can lead to enhanced biological outcomes.

Electronic and Steric Effects of Substituents

The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, plays a pivotal role in modulating biological activity. frontiersin.org In some series of compounds, an electron-donating group on the aromatic ring was found to favor certain reaction pathways, indicating its influence on the electron density of the molecule. mdpi.com In the context of quinoxaline-3-propanamide derivatives, compounds with electron-releasing groups like hydroxyl (-OH) generally exhibited stronger cytotoxic activity compared to those with electron-withdrawing groups like chloro (-Cl) or fluoro (-F). nih.gov Conversely, in other molecular frameworks, electron-withdrawing groups such as trifluoromethyl (-CF₃) or cyano (-CN) have been shown to enhance activity by stabilizing certain molecular states or interactions. mdpi.com

Steric effects, which relate to the size and shape of substituents, are also critical. The introduction of bulky groups can either enhance activity by promoting favorable interactions or diminish it through steric hindrance. For instance, in a series of CDK inhibitors, a range of substituents with different steric properties were generally well-tolerated at certain positions, suggesting that the binding pocket could accommodate them. nih.gov However, the incorporation of even a small methyl group at a specific position resulted in a notable change in selectivity, implying that steric factors can be exploited to fine-tune the biological profile of a compound. nih.gov

Linker Region Modifications and Their Influence on Activity

The linker region, typically a propanamide chain in this class of compounds, is a critical determinant of biological activity. Its length, rigidity, and chemical nature influence the spatial orientation of the terminal pharmacophores, thereby affecting binding affinity to the target.

Studies have explored how modifications to this linker impact function. For example, research on related structures has shown that the length of the amide-based linker is crucial; propanamide-based substrates behaved differently from acetamide-based ones in rearrangement reactions, underscoring the influence of a single methylene (B1212753) unit. uclan.ac.uk The synthesis of various quinoxaline-3-propanamides involved the aminolysis of an ethyl propanoate ester, demonstrating a common strategy to build the propanamide linker and attach different terminal aryl amines. nih.gov

The entire propanamide linker can also be replaced with other bioisosteric groups to probe for improved activity. For example, the hydrazinecarboxamide linker has been used as an alternative, sharing structural similarities with the amide group but offering different hydrogen bonding patterns and conformational properties. evitachem.com The flexibility of the linker is also a key factor. In some cases, introducing more rigid linkers can pre-organize the molecule into a bioactive conformation, enhancing potency. Conversely, a flexible linker might be necessary to allow the molecule to adopt the optimal geometry within a flexible binding site.

Conformational Analysis and SAR Correlation

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis helps to understand the preferred spatial arrangement of atoms and functional groups, which in turn dictates how the molecule interacts with its biological target.

Techniques like single-crystal X-ray diffraction have been used to determine the precise molecular structure of related compounds, revealing details such as the planarity of certain groups and the presence of intramolecular hydrogen bonds that stabilize the conformation. evitachem.com For instance, the analysis of one derivative revealed an E configuration about a central C=N double bond, a key conformational feature. evitachem.com

Studies on other substituted aromatic compounds have utilized advanced NMR techniques like 2D EXSY and Nuclear Overhauser Effect (NOE) experiments, combined with Density Functional Theory (DFT) calculations, to study conformational mobility and rotational energy barriers. mdpi.com In these studies, it was found that the height of the rotational barrier often depends on the size of the substituents, which is a classic example of sterics influencing conformation. mdpi.com Such analyses can establish a direct correlation between a molecule's conformational preferences and its observed biological activity. For this compound derivatives, a restricted conformation might be necessary for optimal binding, and understanding the factors that control this conformation is key to designing more potent analogues.

The following table summarizes the biological activity of selected this compound derivatives and related compounds from various studies.

Compound ID/NameModificationBiological ActivityTarget/AssayIC₅₀/ActivityReference
Compound 21 Thiazole derivative with oxime moietyAntiproliferativeA549 lung cancer cells5.42 µM mdpi.com
Compound 22 Thiazole derivative with oxime moietyAntiproliferativeA549 lung cancer cells2.47 µM mdpi.com
Compound 8 Quinoxaline derivative with 4-OH on terminal phenylCytotoxicityHCT116 colon cancer cells4.72 µM nih.gov
Compound 8 Quinoxaline derivative with 4-OH on terminal phenylCytotoxicityMCF-7 breast cancer cells3.95 µM nih.gov
Compound 14 Quinoxaline derivative with 4-OCH₃ on terminal phenylCytotoxicityHCT116 colon cancer cells5.81 µM nih.gov
Compound 14 Quinoxaline derivative with 4-OCH₃ on terminal phenylCytotoxicityMCF-7 breast cancer cells4.61 µM nih.gov
Compound 14 Quinoxaline derivative with 4-OCH₃ on terminal phenylEnzyme InhibitionVEGFR-20.076 µM nih.gov
Compound 3g Pyrimidine-2,4-diamine derivativeEnzyme InhibitionCDK2/cyclin A83 nM nih.gov
Compound 3c Pyrimidine-2,4-diamine derivativeEnzyme InhibitionCDK9/cyclin T165 nM nih.gov

In Vitro Biological Activity Profiling and Mechanistic Insights

Enzyme Inhibition Studies

Derivatives of N-(4-acetylphenyl)propanamide have been assessed against a variety of enzymatic targets, demonstrating a wide spectrum of inhibitory actions.

Cholinesterase Enzyme Inhibition (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the pathophysiology of neurodegenerative conditions such as Alzheimer's disease. researchgate.net Consequently, their inhibition is a primary therapeutic strategy. Research has revealed that derivatives of this compound can act as effective inhibitors of these enzymes. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide, a derivative, demonstrated significant inhibition of both AChE and BChE, with IC50 values of 26.23 ppm and 30.9 ppm, respectively. nih.gov Another study highlighted that novel piperazine-incorporated thiazole (B1198619) derivatives, synthesized from an N-(4-acetylphenyl)acetamide intermediate, were potent anticholinesterase agents. mdpi.com One of the most active molecules in this series exhibited an IC50 of 0.011 µM against AChE. mdpi.com

Table 1: Cholinesterase Inhibition by this compound Derivatives
DerivativeTarget EnzymeIC50 Value
N-((4-acetylphenyl)carbamothioyl)pivalamide nih.govAChE26.23 ppm
BChE30.9 ppm
Piperazine-incorporated thiazole derivative mdpi.comAChE0.011 µM

Alpha-Amylase and Urease Enzyme Inhibition

Derivatives of this compound have also been explored for their inhibitory effects on α-amylase and urease. The inhibition of α-amylase is a therapeutic approach for managing diabetes, while urease inhibition is relevant for treating infections caused by urease-producing bacteria. One study on N-((4-acetylphenyl)carbamothioyl)pivalamide showed inhibitory activity against both urease and alpha-amylase, with inhibition percentages of 73.8% and 57.9%, respectively. nih.gov

Table 2: Alpha-Amylase and Urease Inhibition by an this compound Derivative
DerivativeTarget Enzyme% Inhibition
N-((4-acetylphenyl)carbamothioyl)pivalamide nih.govUrease73.8%
Alpha-amylase57.9%

Other Enzyme Targets (e.g., COX enzymes, SIRT2, EGFR, bacterial proteases)

The inhibitory profile of this compound and its derivatives extends to other significant enzymes. For instance, diclofenac (B195802) derivatives have been synthesized to concurrently inhibit cyclooxygenase-2 (COX-2), among other enzymes, for potential Alzheimer's disease treatment. researchgate.net

Furthermore, benzimidazole (B57391) and imidazo[2,1-b]thiazole (B1210989) derivatives have been developed as modulators of sirtuins, a class of proteins involved in cellular regulation. google.comgoogle.com Specifically, Sirtuin 2 (SIRT2) has been identified as a target. nih.gov

In the realm of oncology, derivatives have been designed to target the epidermal growth factor receptor (EGFR). nih.gov Some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown potential as dual-targeting agents for both EGFR and SIRT2. nih.gov

Cell-Based Antiproliferative Activity Evaluations

The anticancer potential of this compound derivatives has been evaluated using various cancer cell lines in cell-based assays.

Efficacy Against Drug-Sensitive Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative effects against drug-sensitive cancer cell lines. For example, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives showed structure-dependent antiproliferative activity in the lung adenocarcinoma A549 cell line. nih.gov Two compounds from this series, 21 and 22, exhibited potent activity with IC50 values of 5.42 µM and 2.47 µM, respectively, which were more effective than the standard chemotherapeutic agent cisplatin. nih.gov Another study on purine (B94841) derivatives revealed that N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide displayed moderate growth inhibition against a panel of 60 human cancer cell lines at a 10 µM dose. nih.gov

Table 3: Antiproliferative Activity of this compound Derivatives Against Drug-Sensitive Cancer Cell Lines
DerivativeCell LineIC50 Value
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 nih.govA549 (Lung Adenocarcinoma)5.42 µM
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 nih.gov2.47 µM

Efficacy Against Drug-Resistant Cell Lines

A significant hurdle in cancer treatment is the emergence of multidrug resistance. mdpi.com Research has also focused on the effectiveness of this compound derivatives against such resistant cancer cells. A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated their antiproliferative activity against both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines. nih.gov This suggests that these compounds may have the potential to overcome certain mechanisms of drug resistance.

Induction of Cell Death Mechanisms

Derivatives of this compound have been identified as potent inducers of programmed cell death, a critical process for eliminating cancerous cells. medcraveonline.com Programmed cell death, or apoptosis, is a highly regulated mechanism essential for normal development and tissue homeostasis. medcraveonline.com Disturbances in this process are a hallmark of many diseases, including cancer. medcraveonline.com

Research into novel quinoxaline-3-propanamide derivatives, specifically compounds incorporating the this compound scaffold, has demonstrated significant apoptosis-inducing capabilities in cancer cell lines. nih.govresearchgate.net One such derivative, identified as compound 14 in a study, was shown to trigger apoptosis in MCF-7 breast cancer cells through both programmed cell death and necrotic pathways. nih.govresearchgate.net Flow cytometry analysis revealed that treatment with this compound led to a substantial increase in the population of cells in both early and late stages of apoptosis compared to untreated controls. nih.gov

The mechanism behind this pro-apoptotic activity involves the modulation of key regulatory proteins. nih.govresearchgate.net The compound caused a notable arrest of the cell cycle in the G2/M phase and a significant increase in the pre-G1 phase, which is indicative of apoptosis. nih.govresearchgate.net Furthermore, it significantly upregulated the expression of crucial apoptotic markers, including caspase-3 and the tumor suppressor protein p53. nih.govresearchgate.net Caspases are a family of proteases that play an essential role in executing the apoptotic program. sloankettering.edu The intrinsic, or mitochondrial, pathway of apoptosis is heavily regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like BAX and anti-apoptotic members like BCL2. scielo.org The investigated quinoxaline-propanamide derivative was found to increase the levels of the pro-apoptotic protein BAX by 4.3-fold while simultaneously decreasing the levels of the anti-apoptotic protein BCL2. nih.govresearchgate.net This shift in the BAX/BCL2 ratio is a critical event that pushes a cell towards apoptosis. scielo.org Another related derivative, N-(4-acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide, has also been noted for its ability to induce apoptosis in cancer cells through the modulation of these pathways.

Table 1: Effect of a Quinoxaline-Propanamide Derivative on Apoptotic Markers in MCF-7 Cells
Apoptotic MarkerEffect ObservedFold Change/IncreaseReference
Pre-G1 Cell PopulationIncrease~1.38-fold vs. control nih.gov
G2/M Cell PopulationIncrease (Cell Cycle Arrest)3.59-fold vs. control nih.gov
Caspase-3UpregulationFrom 47.88 to 423.10 pg/ml nih.govresearchgate.net
p53UpregulationFrom 22.19 to 345.83 pg/ml nih.govresearchgate.net
BAX (Pro-apoptotic)Upregulation4.3-fold vs. control nih.govresearchgate.net
BCL2 (Anti-apoptotic)Downregulation0.45-fold of control nih.govresearchgate.net

Antimicrobial Activity Studies (in vitro)

Various derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents, demonstrating a broad spectrum of activity against both bacteria and fungi. ripublication.comevitachem.com

Antibacterial Spectrum

The antibacterial potential of this class of compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. In one study, novel oxazole (B20620) derivatives of this compound were synthesized and tested in vitro against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). wisdomlib.org The results, measured by the zone of inhibition, indicated that most of the synthesized compounds exhibited moderate to good antibacterial activity when compared to a standard drug. wisdomlib.org

Another study focused on 3-(4-acetylphenyl)-2-chloropropanamide and its bromo-derivative, which were tested for antibacterial efficacy. lp.edu.ua These compounds were synthesized through an anionarylation reaction and showed activity against E. coli. lp.edu.ua Furthermore, a series of chalcone-containing triazole derivatives based on an N-(4-acetylphenyl)acetamide scaffold also displayed notable antibacterial properties. ripublication.comresearchgate.net The study found that the antimicrobial efficacy was influenced by the electronic properties of the substituents on the aromatic rings, with electron-donating groups tending to enhance activity. ripublication.comresearchgate.net

Table 2: In Vitro Antibacterial Activity of this compound Oxazole Derivatives
Bacterial StrainCompound TypeActivity LevelMeasurementReference
Staphylococcus aureus (Gram-positive)Substituted Amide Oxazole DerivativesModerate to GoodZone of Inhibition (mm) wisdomlib.org
Escherichia coli (Gram-negative)Substituted Amide Oxazole DerivativesModerate to GoodZone of Inhibition (mm) wisdomlib.org
E. coli3-(4-Acetylphenyl)-2-chloropropanamideActiveNot specified lp.edu.ua

Antifungal Spectrum

The antifungal activity of this compound derivatives has been primarily evaluated against pathogenic yeasts like Candida albicans. ripublication.comlp.edu.ua Triazole-containing derivatives, in particular, have shown promise. ripublication.com Triazoles are a well-established class of antifungal agents that exhibit a broad spectrum of activity. beilstein-journals.org

In a study of chalcone-triazole derivatives, several compounds were tested against C. albicans, and their minimum inhibitory concentration (MIC) values were determined. ripublication.com The results indicated that derivatives featuring electron-donating groups, such as methyl and methoxy (B1213986), were the most effective antifungal agents in the series. ripublication.comresearchgate.net Conversely, compounds with electron-withdrawing groups like chloro and fluoro did not show comparable activity. ripublication.comresearchgate.net This suggests that increasing the electron density of the molecule enhances its efficacy against fungal microorganisms. ripublication.comresearchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of Chalcone-Triazole Derivatives Against Candida albicans
Derivative Substituent (R)MIC (µg/mL)Reference
-H250 ripublication.com
4-OCH3125 ripublication.com
4-CH3125 ripublication.com
4-Cl500 ripublication.com
4-F500 ripublication.com
Standard (Griseofulvin)500 ripublication.com

Investigation of Molecular Mechanisms of Action (in vitro)

Understanding the precise molecular targets and pathways affected by this compound derivatives is crucial for their development as therapeutic agents. smolecule.comevitachem.com In vitro studies, including molecular docking and enzyme assays, have begun to shed light on these mechanisms. smolecule.comnih.gov

Target Identification and Validation

Molecular docking and in vitro enzyme inhibition assays have identified several potential protein targets for derivatives of this compound. One area of investigation is the inhibition of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. nih.gov A study on N-((4-acetylphenyl)carbamothioyl)pivalamide, which shares the core 4-acetylphenyl moiety, demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular docking studies supported these findings, predicting strong binding interactions within the active sites of these enzymes. nih.gov

In the context of antimicrobial activity, a derivative, N-(4-acetylphenyl)-2-(4-amino-5-cyano-pyrimidin-2-yl)sulfanyl-acetamide, was identified through virtual screening as a potential inhibitor of Tubercular Acetohydroxy Acid Synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in Mycobacterium tuberculosis, making it an attractive target for new anti-tubercular drugs.

Table 4: Identified Molecular Targets for this compound Derivatives
Derivative ClassIdentified Target EnzymeTherapeutic AreaMethod of IdentificationReference
Acylthiourea DerivativeAcetylcholinesterase (AChE)Neurodegenerative DiseaseIn vitro enzyme assay, Molecular Docking nih.gov
Acylthiourea DerivativeButyrylcholinesterase (BChE)Neurodegenerative DiseaseIn vitro enzyme assay, Molecular Docking nih.gov
Pyrimidinyl-sulfanyl-acetamide DerivativeTubercular Acetohydroxy Acid Synthase (AHAS)Infectious Disease (Tuberculosis)Virtual Screening

Pathway Modulation Studies

Beyond direct enzyme inhibition, derivatives of this compound have been shown to modulate complex cellular signaling pathways. As detailed in section 6.2.3, quinoxaline-propanamide derivatives profoundly modulate the apoptotic pathway. nih.govresearchgate.net They do so by affecting the cell cycle machinery and altering the expression of key regulatory proteins like p53, caspases, and members of the Bcl-2 family. nih.gov

Other studies suggest a broader impact on cellular signaling. For instance, related compounds have been reported to be effective in modulating transcriptional activity and key signaling cascades such as the RAF-1/MAPK and JNK pathways, which are often dysregulated in cancer. Additionally, the investigation into a derivative synthesized from 4-aminoacetophenone suggested an ability to modulate the miR-122 regulatory pathway, which is significant in liver function and disease. In the antimicrobial field, mechanistic studies have established a structure-activity relationship where the electronic properties of the molecule, governed by its substituents, directly modulate its biological effectiveness. ripublication.comresearchgate.net

Derivatization Strategies and Novel Analog Development Based on N 4 Acetylphenyl Propanamide Scaffold

Rational Design of New Chemical Entities

Rational drug design for N-(4-acetylphenyl)propanamide analogs involves a deep understanding of structure-activity relationships (SAR) to guide the synthesis of more effective and specific molecules. rsc.orgnih.gov This approach minimizes the trial-and-error nature of drug discovery by focusing on targeted modifications of the scaffold. rsc.orgnih.gov

Scaffold hopping is a medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different core skeletons. namiki-s.co.jp This technique is particularly useful for discovering novel compounds with improved properties, such as enhanced metabolic stability or better patentability, while retaining the key biological activity of the parent molecule. The process can be classified into different levels of structural alteration, from simple heterocycle replacements to more complex topology-based hopping.

For the this compound scaffold, a scaffold hopping strategy could involve replacing the central phenylpropanamide core with a different chemical motif that maintains the spatial arrangement of key pharmacophoric features. For instance, the amide linkage and the acetylphenyl group could be held in a similar orientation by a novel heterocyclic system. This approach has been successfully applied to other molecular scaffolds to improve properties like metabolic stability by blocking sites of metabolism. For example, switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold has been shown to enhance metabolic stability. A similar strategy could be envisioned for this compound to address any potential metabolic liabilities.

In the context of the this compound scaffold, several bioisosteric replacements could be considered. The acetyl group's carbonyl could be replaced with other functionalities to explore different interactions with a target protein. For example, the keto group could be replaced by an oxime, which has been shown in other molecular series to significantly enhance antiproliferative activity. core.ac.uk The amide linkage is another key feature for potential bioisosteric modification. Amides can be susceptible to enzymatic hydrolysis, and replacing them with more stable isosteres like 1,2,4-triazoles can improve metabolic stability and pharmacokinetic profiles. drughunter.com

The phenyl ring itself can also be a target for bioisosteric replacement. Exchanging it for various heterocyclic rings can alter the electronic properties and solubility of the resulting analogs.

Synthesis and Evaluation of Hybrid Compounds

Hybrid compounds are created by combining two or more pharmacophores from different drug classes into a single molecule. This approach aims to create synergistic effects, multi-target activity, or improved physicochemical properties.

Derivatives of this compound have been incorporated into hybrid structures. For example, N-((4-acetylphenyl)carbamothioyl)pivalamide was synthesized by reacting pivaloyl isothiocyanate with 4-aminoacetophenone. nih.gov This compound, which incorporates a thiourea (B124793) moiety, was evaluated for its inhibitory activity against multiple enzymes. nih.gov

Another example involves the synthesis of thiazole (B1198619) derivatives. In one study, N-(4-acetylphenyl)acetamide, a close analog, was used as a starting material to generate novel piperazine-incorporated thiazoles. These compounds were then tested for their anticholinesterase activity. The synthesis of N-(4-acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide represents another hybrid approach, incorporating a thioether linkage and a second aminophenyl group. scbt.com

The evaluation of these hybrid compounds often involves in vitro assays against specific biological targets. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide was tested against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and alpha-amylase, showing significant inhibition against AChE and BChE. nih.gov

Table 1: Enzyme Inhibition Data for N-((4-acetylphenyl)carbamothioyl)pivalamide

Enzyme % Inhibition Binding Energy (kcal/mol)
Acetylcholinesterase (AChE) ~85% -7.5
Butyrylcholinesterase (BChE) ~85% -7.6
Urease 73.8% Not Reported
Alpha-amylase 57.9% Not Reported

Data sourced from a study on the biological evaluation of N-((4-acetylphenyl)carbamothioyl)pivalamide. nih.gov

Lead Optimization and Compound Library Generation

Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. arxiv.orgresearchgate.net This often involves the generation and screening of a library of related compounds.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iq This technique is highly valuable for exploring the structure-activity relationship around a central scaffold. nih.gov The synthesis can be performed in parallel, where each compound is made in a separate reaction vessel, or through a "mix-and-split" strategy on a solid support. stanford.edu

The this compound scaffold is amenable to combinatorial library synthesis. By using this compound as the core template, variations can be introduced at multiple points. For example, a library of amides could be generated by reacting the amine of a precursor with a diverse set of carboxylic acids. Similarly, the acetyl group could be modified, or different substituents could be introduced onto the phenyl ring. The synthesis of a library based on a 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde template demonstrates how a core structure can be used to generate a series of amine and imine analogs through parallel solution-phase synthesis. core.ac.uk A similar approach could be applied to the this compound scaffold to efficiently generate a library of derivatives for biological screening.

High-throughput screening (HTS) is an automated process that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. enamine.net It is a critical component of modern drug discovery, enabling the identification of "hit" compounds from large combinatorial libraries. scbt.com

Once a library of this compound derivatives is generated, HTS can be employed to screen these compounds against a specific biological target. For instance, a yeast-based HTS assay was used to identify inhibitors of the Plasmodium falciparum equilibrative nucleoside transporter type 1 (PfENT1), leading to the identification of several active compounds, including N-(4-acetylphenyl)-2-[(5-methyl-5H- Current time information in Bangalore, IN.researchgate.nettriazino[5,6-b]indol-3-yl)thio]acetamide. google.com

The hits identified from HTS are then subjected to further validation and lead optimization. Computational methods, such as virtual screening, can also be used as a cost-effective precursor or complement to experimental HTS to prioritize compounds for synthesis and testing.

Advanced Analytical Methodologies for Research and Characterization

Impurity Profiling and Stability Studies for Research Compounds

Impurity profiling and stability studies are crucial for understanding the degradation pathways and intrinsic stability of a research compound. nih.gov Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability studies to generate potential degradation products. nih.govbiomedres.us

Forced degradation studies help to generate and identify impurities that may form during storage or use. biomedres.us For N-(4-acetylphenyl)propanamide, the amide linkage represents a potential site for chemical degradation, particularly hydrolysis. Under acidic or basic conditions, this bond could cleave to form 4-aminoacetophenone and propanoic acid.

The separation of these degradation products from the parent compound is achieved using a developed stability-indicating HPLC or UPLC method. nih.gov Characterization of these products often requires more advanced techniques, such as liquid chromatography-mass spectrometry (LC-MS), to determine their molecular weights and fragmentation patterns, which helps in structure elucidation. nih.govresearchgate.net

Stress testing is conducted under a variety of conditions as recommended by ICH guidelines to assess the stability of the compound. researchgate.netajpaonline.com The goal is to induce a level of degradation (typically 5-20%) to demonstrate the method's ability to separate the degradants and to understand the compound's liabilities. ajpaonline.com

Acidic/Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures. ajpaonline.com Amide-containing compounds are often susceptible to hydrolysis under these conditions.

Oxidative Degradation: Stability against oxidation is studied by treating the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂). ajpaonline.com

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 70-80°C) to evaluate its thermal stability. nih.gov

Photolytic Degradation: The compound is exposed to UV and visible light to test for photosensitivity. The total exposure should be no less than 1.2 million lux hours and 200 watt-hours per square meter. nih.gov

The following table illustrates a hypothetical outcome of a forced degradation study for a research compound.

Stress ConditionReagent/ConditionResult
Acidic Hydrolysis 0.1 N HCl, 60°C, 24h~15% degradation observed, one major degradation product.
Basic Hydrolysis 0.1 N NaOH, 60°C, 12h~20% degradation observed, one major degradation product.
Oxidative 3% H₂O₂, RT, 24h~5% degradation observed, two minor degradation products.
Thermal 80°C, 48hNo significant degradation observed (<1%).
Photolytic 1.2 million lux hoursNo significant degradation observed (<1%).

Bioanalytical Method Development for In Vitro Studies

Bioanalytical methods are developed to quantify a compound in a biological matrix, such as plasma, serum, or cell culture media. researchgate.netijsrtjournal.com For early-stage research, these methods are essential for in vitro experiments, including metabolic stability assays, cell permeability studies, or determining compound concentration in cell-based assays. The validation of these methods is guided by the ICH M10 guideline. ich.orgeuropa.eu

The development process involves several key steps:

Sample Preparation: The goal is to remove interfering substances, like proteins and phospholipids, from the biological matrix. ijsrtjournal.com Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netijsrtjournal.com

Chromatography and Detection: Due to the complexity of biological matrices and the often low concentrations of the analyte, highly sensitive and selective techniques are required. researchgate.net UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for bioanalysis. rsc.org It provides excellent specificity through Multiple Reaction Monitoring (MRM), where specific precursor-product ion transitions are monitored for the analyte and an internal standard. mdpi.com

Use of an Internal Standard (IS): An IS (often a stable isotope-labeled version of the analyte or a structurally similar compound) is added to all samples and standards. It is used to correct for variability during sample processing and analysis, thereby improving the accuracy and precision of the method. mdpi.com

Validation: A full validation for a bioanalytical method includes assessing parameters like selectivity, accuracy, precision, calibration curve, lower limit of quantification (LLOQ), recovery, matrix effect, and stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, and long-term stability). ich.orgmdpi.com The LLOQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% RSD). rsc.org

Future Research Directions and Perspectives

Exploration of Novel Biological Targets for Derivatives

The inherent versatility of the N-(4-acetylphenyl)propanamide structure allows for diverse chemical modifications, making its derivatives candidates for interacting with a wide array of biological targets. smolecule.com Preliminary studies have already indicated that derivatives possess promising anti-inflammatory and anticancer properties. smolecule.com Future research will systematically explore these and other therapeutic areas by designing novel derivatives and screening them against new biological targets.

Key areas for exploration include:

Enzyme Inhibition: Research has shown that specifically designed derivatives can act as multi-target enzyme inhibitors. For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide has been evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), alpha-amylase, and urease, demonstrating significant inhibitory potential. nih.gov This opens avenues for developing treatments for neurodegenerative diseases (via cholinesterase inhibition) or metabolic disorders.

Anticancer and Anti-inflammatory Pathways: The furan-containing derivative, N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide, has been identified as a lead compound for developing new anti-inflammatory and anticancer drugs. smolecule.com Interaction studies suggest it may effectively inhibit enzymes within inflammatory pathways, and specific assays have shown its potential to inhibit certain cancer cell lines. smolecule.com Future work will likely focus on identifying the specific kinases, transcription factors, or other proteins within these pathways that the derivatives modulate.

Neurological Disorders: Other complex derivatives, such as N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, are being investigated as lead compounds in drug discovery targeting pathways associated with neurological disorders. evitachem.com

Anti-parasitic Agents: The adaptability of the scaffold is further demonstrated by its use in developing agents against infectious diseases. A patent has disclosed a derivative, N-(4-acetylphenyl)-2-[(5-methyl-5H- smolecule.comnih.govmolport.comtriazino[5,6-b]indol-3-yl)thio]acetamide, as a potential inhibitor for Plasmodium falciparum, the parasite responsible for malaria. google.com

Table 1: Investigated Biological Targets for this compound Derivatives

Derivative ClassPotential Biological TargetsTherapeutic AreaReference
Thiourea (B124793) DerivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Urease, Alpha-amylaseNeurodegenerative Diseases, Metabolic Disorders nih.gov
Furan-containing DerivativesEnzymes in inflammatory pathways, Proteins in cancer cell linesInflammation, Oncology smolecule.com
Cyclopenta[d]pyrimidine DerivativesReceptors or enzymes in neurotransmissionNeurological Disorders evitachem.com
Triazino[5,6-b]indole DerivativesPlasmodium falciparum equilibrative nucleoside transporterInfectious Disease (Malaria) google.com

Application of Advanced Computational Techniques (e.g., AI/ML in drug design)

The discovery and optimization of novel this compound derivatives can be significantly accelerated by integrating advanced computational methods. nih.gov Computer-aided drug discovery (CADD) has become an indispensable part of the development pipeline. nih.gov

Molecular Modeling and Docking: Techniques like molecular docking are crucial for predicting how a derivative will bind to a protein target. For example, docking studies were used to assess the binding orientation of N-((4-acetylphenyl)carbamothioyl)pivalamide with its target enzymes, revealing strong interactions with AChE and BChE. nih.gov This in silico approach helps prioritize which compounds to synthesize and test in the lab, saving time and resources. nih.gov

Predict Biological Activity: By training on existing data, ML models can predict the therapeutic potential of new, unsynthesized derivatives. biorxiv.org

Optimize Pharmacokinetics: AI can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, which is a critical factor in drug development. dovepress.com

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for high affinity to a specific biological target and possess desirable drug-like properties. biorxiv.org

Structure-Based Design: AI applications like AlphaFold can predict the 3D structure of target proteins, which is essential for structure-based drug design when an experimental structure is unavailable. quantori.com

The integration of these computational tools creates an iterative cycle where predictions from AI models guide laboratory synthesis and testing, and the experimental results are then used to further train and improve the models. biorxiv.org

Development of Multifunctional this compound-based Agents

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. biorxiv.org This has spurred interest in developing multifunctional agents, or "multi-target-directed ligands," that can modulate several biological targets simultaneously. The this compound scaffold is an ideal platform for this approach.

A prime example is the derivative N-((4-acetylphenyl)carbamothioyl)pivalamide, which was explicitly investigated for its multi-target inhibitory properties. nih.gov In vitro assays demonstrated its ability to inhibit a range of enzymes from different classes. nih.gov

Table 2: Multi-target Inhibition Profile of N-((4-acetylphenyl)carbamothioyl)pivalamide

Enzyme Target% InhibitionMolecular Docking Score (kcal/mol)Reference
Butyrylcholinesterase (BChE)~85%-7.6 nih.gov
Acetylcholinesterase (AChE)~85%-7.5 nih.gov
Urease73.8%Not Reported nih.gov
Alpha-amylase57.9%Not Reported nih.gov

The development of such agents represents a shift from the traditional "one drug, one target" paradigm to a more holistic therapeutic strategy. nih.gov Future research will focus on rationally designing this compound derivatives with tailored polypharmacological profiles to achieve synergistic effects and potentially overcome drug resistance.

Integration with Systems Biology and Network Pharmacology

To fully understand the therapeutic potential of multifunctional this compound derivatives, it is essential to look beyond single-target interactions and analyze their effects on the entire biological system. nih.gov This is the domain of systems biology and its therapeutic application, network pharmacology. nih.gov

Systems Biology Approach: This approach involves integrating large-scale datasets (e.g., genomics, proteomics) to build comprehensive models of cellular networks. dovepress.com By introducing a drug derivative into this model, researchers can predict its system-wide effects, identify off-target interactions, and understand the downstream consequences of modulating multiple nodes in a disease network.

Network Pharmacology: This discipline uses network analysis to identify and validate drug targets and to understand the mechanisms of multi-target therapies. nih.govekb.eg For a multifunctional derivative of this compound, network pharmacology can:

Map Drug-Target-Disease Interactions: Construct networks that connect the drug's multiple targets (like AChE and BChE) to the complex signaling pathways involved in a disease (like Alzheimer's). ekb.eg

Identify Synergistic Pathways: Reveal how inhibiting multiple targets simultaneously can lead to a more potent therapeutic effect than inhibiting any single target alone.

Guide Drug Repurposing: By analyzing the network of interactions, researchers may identify new disease applications for existing derivatives. quantori.com

By combining the design of multi-target agents with network pharmacology analysis, future research can move towards developing therapies that treat the underlying causal mechanisms of complex diseases rather than just the symptoms. nih.gov

Compound Names Mentioned in this Article

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.